Hydrocortisone probutate
Overview
Description
Hydrocortisone probutate is a synthetic glucocorticoid receptor agonist with anti-inflammatory, antipruritic, and vasoconstrictive effects . It is used to treat inflammatory and pruritic corticosteroid-responsive dermatoses . Hydrocortisone probutate reduces the swelling, itching, and redness that can occur in these types of conditions .
Synthesis Analysis
Hydrocortisone probutate is a probutate salt form of hydrocortisone . The synthesis of hydrocortisone probutate involves the binding and activation of the glucocorticoid receptor, which results in the activation of lipocortin. Lipocortin then inhibits cytosolic phospholipase A2 .
Molecular Structure Analysis
The molecular formula of hydrocortisone probutate is C28H40O7 . The molecular weight is 488.6 g/mol .
Chemical Reactions Analysis
Hydrocortisone probutate is analyzed using high-performance liquid chromatography (HPLC) for the determination and quantification in controlled-release and conventional pharmaceutical preparations .
Physical And Chemical Properties Analysis
Hydrocortisone probutate is a corticosteroid hormone and a butyrate ester . It has a molecular weight of 488.6 g/mol . The stability of hydrocortisone probutate has been evaluated in various studies .
Scientific Research Applications
Hydrocortisone in Septic Shock
Hydrocortisone is used in septic shock patients. A study found no significant difference in mortality between patients treated with hydrocortisone and those given a placebo, although hydrocortisone hastened shock reversal in some cases (Sprung et al., 2008).
Hydrocortisone and Microalbuminuria in Sepsis
Another application is in reducing microalbuminuria in severe sepsis. Research showed that low-dose hydrocortisone reduced microalbuminuria and serum C-reactive protein levels (Rinaldi et al., 2006).
Hydrocortisone in Ocular Conditions
Hydrocortisone is also used in treating ocular conditions. A study explored its penetration into the human aqueous humor after topical application, important for determining dosing and effectiveness (Cagini et al., 2021).
Hydrocortisone in PTSD
Hydrocortisone has been studied for its potential in altering the trajectory of PTSD when administered immediately after trauma. Clinical and animal studies suggest a "window of opportunity" to mitigate the development of PTSD with hydrocortisone treatment (Zohar et al., 2011).
Hydrocortisone in Skin Permeation
It's also researched in the context of transdermal permeation, where different formulations containing hydrocortisone acetate were compared for their efficiency in drug delivery (Fini et al., 2008).
Hydrocortisone in Preterm Infants
Hydrocortisone is used for cardiovascular effects in preterm infants with hypotension unresponsive to other treatments. It showed positive outcomes in normalizing cardiovascular status and decreasing the need for other treatments (Seri et al., 2001).
Hydrocortisone and Skeletal Muscle Tissue
A study investigated the concentrations of cortisol in human skeletal muscle tissue after phonophoresis treatment with hydrocortisone gel, important for understanding its efficacy in treating musculoskeletal inflammatory conditions (Kuntz et al., 2006).
Hydrocortisone in Bronchopulmonary Dysplasia
Its use in preventing or treating bronchopulmonary dysplasia (BPD) in preterm infants was also examined. The studies showed little evidence for a direct effect of hydrocortisone on BPD rates, mortality, or combined outcomes (Doyle et al., 2010).
Hydrocortisone and the Vascular Barrier
Research has demonstrated hydrocortisone's role in preserving the vascular barrier by protecting the endothelial glycocalyx, thereby reducing interstitial edema (Chappell et al., 2007).
properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-propanoyloxyacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-5-7-24(33)35-28(22(31)16-34-23(32)6-2)13-11-20-19-9-8-17-14-18(29)10-12-26(17,3)25(19)21(30)15-27(20,28)4/h14,19-21,25,30H,5-13,15-16H2,1-4H3/t19-,20-,21-,25+,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGXJPFPZOHSQS-AYVLZSQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048603 | |
Record name | Hydrocortisone buteprate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. | |
Record name | Hydrocortisone probutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Hydrocortisone probutate | |
CAS RN |
72590-77-3 | |
Record name | Hydrocortisone buteprate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72590-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrocortisone probutate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072590773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocortisone probutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydrocortisone buteprate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROCORTISONE PROBUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6550D6K3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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